![molecular formula C14H10ClFO2 B6404056 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid CAS No. 1261946-71-7](/img/structure/B6404056.png)
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, followed by the introduction of the methyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzoic acid moiety.
Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenylacetic acid
- 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole
Uniqueness
2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid is unique due to its specific combination of substituents on the phenyl ring and the presence of a methyl group on the benzoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISHAILZSZSIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690500 |
Source
|
Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-71-7 |
Source
|
Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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